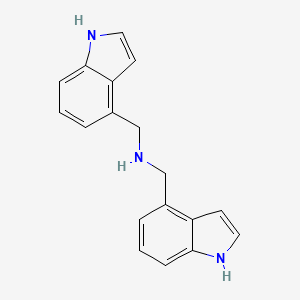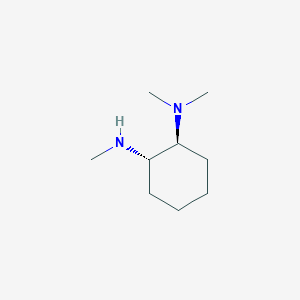
2,8-Diiododibenzothiophene
Vue d'ensemble
Description
2,8-Diiododibenzothiophene is a useful research compound. Its molecular formula is C12H6I2S and its molecular weight is 436.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical and Photophysical Properties :
- A study on dibenzothiophene derivatives, including 2,8-disubstituted dibenzothiophenes, revealed their potential in fluorescent and electrochromic polymers. These polymers exhibit solvatochromic behavior and can change color based on their oxidation state, making them suitable for various electronic and photonic applications (Hsiao & Wu, 2016).
- Another research explored the synthesis of C2v symmetrical π-conjugated dibenzothiophene derivatives, which showed significant photophysical properties like two-photon absorption, making them relevant for advanced optical materials (Yu, 2007).
Organic Electroluminescent Devices :
- Research has developed 2,8-disubstituted dibenzothiophenes as components in light-emitting diodes (LEDs). These compounds showed promise in emitting pure blue light and had applications in creating efficient LED devices (Huang et al., 2005).
- Another study synthesized a dibenzothiophene derivative for use in organic light-emitting diodes with thermally activated delayed fluorescence, achieving high quantum efficiency in green devices (Kim et al., 2015).
Biodesulfurization :
- The biodesulfurization potential of dibenzothiophene and its derivatives, including 2,8-diiododibenzothiophene, was explored using bacteria like Rhodococcus erythropolis. This research is significant for environmental applications, particularly in reducing sulfur content in fossil fuels (Ohshiro et al., 1996).
Synthesis and Characterization :
- A study focused on the synthesis and characterization of 4-arylpyrazole-decorated dibenzothiophenes, where 2,8-dibromodibenzothiophene was used as a starting material. This research adds to the understanding of the chemical properties and potential applications of dibenzothiophene derivatives (Panda et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2,8-Diiododibenzothiophene is the carrier mobility in wide-bandgap (WBG) Methylammonium (MA)-free based perovskite solar cells (PSCs) . The compound plays a critical role in balancing carrier transport, which is essential for efficient charge collection .
Mode of Action
This compound acts as a multifunctional additive in perovskite solar cells . It helps to overcome issues related to imbalanced carrier mobility, which can lead to non-radiative recombination loss and hinder efficient charge collection .
Biochemical Pathways
This results in enhanced photostability and improved performance of the solar cells .
Pharmacokinetics
It’s known that the compound is a solid substance at room temperature and is almost insoluble in water but soluble in organic solvents such as dichloromethane, chloroform, and ethanol .
Result of Action
The introduction of this compound in perovskite solar cells leads to enhanced photostability and a record fill factor of 85.7% . This results in improved performance of the solar cells, with a champion power conversion efficiency (PCE) of 28% achieved in 4-terminal tandem devices .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to light and can undergo oxidation reactions at room temperature . It also decomposes and evaporates at high temperatures . Therefore, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Analyse Biochimique
Biochemical Properties
2,8-Diiododibenzothiophene plays a significant role in biochemical reactions, particularly in the field of organic electronics. It interacts with various enzymes and proteins involved in electron transport and energy conversion processes. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate the expression of genes associated with antioxidant defense mechanisms, thereby affecting cellular metabolism. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and triggering the release of cytochrome c .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to changes in the conformation and function of these biomolecules, resulting in altered gene expression and enzyme activity. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. For instance, high doses of this compound have been associated with liver and kidney damage in rodent models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound and its metabolites can influence the overall levels of these compounds in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the localization and accumulation of this compound within certain cellular compartments can affect its biological activity. For example, the compound has been shown to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria and the endoplasmic reticulum, where it can interact with various biomolecules and influence cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. For instance, the compound can undergo phosphorylation, which can affect its localization and activity .
Propriétés
IUPAC Name |
2,8-diiododibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMCSMONVKDUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(S2)C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


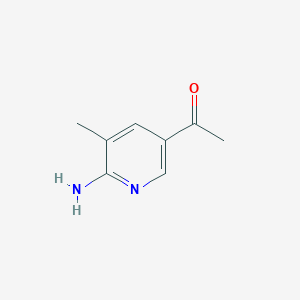
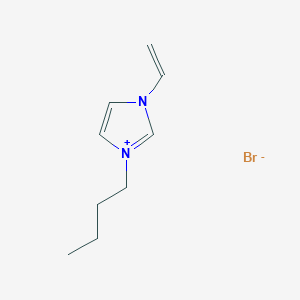
![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
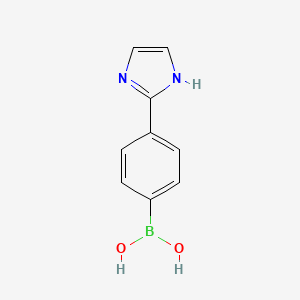
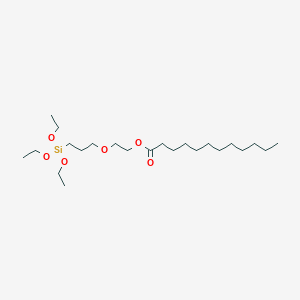

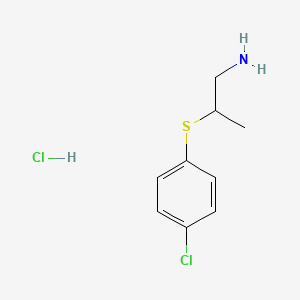
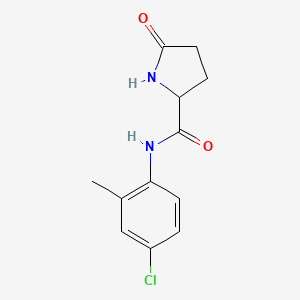
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)
![N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine](/img/structure/B6590394.png)
